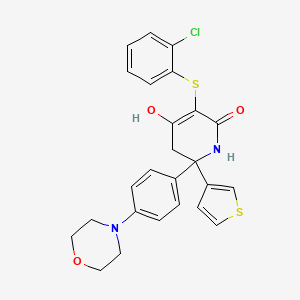

![molecular formula C19H23N5O4S B607754 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide CAS No. 1301761-96-5](/img/structure/B607754.png)

3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide

説明

This compound is a quinazoline derivative with the molecular formula C19H23N5O4S and a molecular weight of 417.484. Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have drawn attention due to their significant biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazoline core, which is a bicyclic system containing two nitrogen atoms in a six-membered ring fused to a benzene ring . It also contains methyloxy, dimethylamino, and methylbenzenesulfonamide functional groups.科学的研究の応用

Inhibition of Cardiac Troponin I–Interacting Kinase (TNNi3K) : Studies have shown that 4-anilinoquinazolines, closely related to the given compound, act as inhibitors of TNNi3K. These studies provide insights into the structure–activity relationships crucial for TNNi3K inhibition, suggesting potential therapeutic applications (Asquith et al., 2020).

Antioxidant Properties : Quinazolin derivatives, including those structurally similar to the specified compound, have been synthesized and characterized. They demonstrated significant antioxidant capacity, particularly against DPPH and Nitric oxide (NO) radicals, indicating potential for use in treating oxidative stress-related conditions (Al-azawi, 2016).

Anticancer Activity : Quinazolin-4-ylamino derivatives with phenylbenzenesulfonamides structure have shown promising antiproliferative activity against breast cancer cell lines. This suggests potential applications in cancer therapy (Kumar et al., 2019).

Antimicrobial Activity : Studies have also revealed the antimicrobial properties of quinazolin-4-ylaminobenzenesulfonamide derivatives. Some compounds exhibited moderate to excellent antibacterial activity against various bacterial strains, indicating potential use in treating bacterial infections (Kumar et al., 2018).

Antiviral Properties : Research into (quinazolin-4-ylamino)methyl-phosphonates, which share a structural similarity with the given compound, showed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests potential applications in controlling viral infections (Luo et al., 2012).

特性

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSROMRPOFFTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)

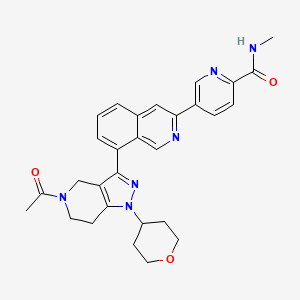

![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)

![1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B607683.png)

![8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide](/img/structure/B607687.png)

![Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-](/img/structure/B607688.png)

![N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide](/img/structure/B607690.png)

![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)

![4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol](/img/structure/B607693.png)